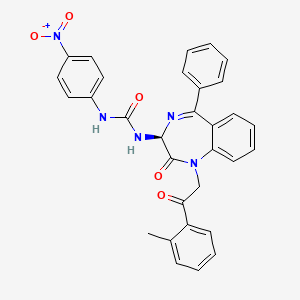

1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-nitrophenyl)urea

Description

Properties

IUPAC Name |

1-[(3S)-1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-(4-nitrophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H25N5O5/c1-20-9-5-6-12-24(20)27(37)19-35-26-14-8-7-13-25(26)28(21-10-3-2-4-11-21)33-29(30(35)38)34-31(39)32-22-15-17-23(18-16-22)36(40)41/h2-18,29H,19H2,1H3,(H2,32,34,39)/t29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEFWAQUKNJZFZ-GDLZYMKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=N[C@@H](C2=O)NC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-nitrophenyl)urea , also known as YM022, is a synthetic derivative belonging to the class of benzodiazepines and urea compounds. It has garnered attention due to its significant biological activities, particularly as a potent antagonist of the gastrin/cholecystokinin (CCK) receptors.

YM022 has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C32H28N4O3 |

| Molecular Weight | 516.59 g/mol |

| Melting Point | 187-190 °C |

| Solubility | Soluble in DMSO (5 mg/mL) |

| pKa | 11.61 (predicted) |

YM022 acts as a non-peptide antagonist at the CCK-B receptor, with Ki values of 68 pM for CCK2 and 63 nM for CCK1 receptors. This high affinity indicates its potential to inhibit gastrin-induced gastric acid secretion effectively. The compound's mechanism involves blocking the receptor's activation by gastrin, leading to a reduction in gastric acid production and histidine decarboxylase activity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of YM022. In vitro tests demonstrated that it exhibits selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's IC50 values were reported in the nanomolar range, indicating strong efficacy:

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 | <100 |

| HepG2 | <100 |

The mechanism behind its anticancer activity includes the induction of apoptosis and cell cycle arrest through inhibition of topoisomerase II .

Gastroprotective Effects

In vivo studies suggest that YM022 provides gastroprotective effects by significantly reducing gastric acid secretion. This property makes it a candidate for treating conditions like peptic ulcers and gastritis .

Case Study 1: Gastric Acid Secretion

A study conducted on animal models demonstrated that administration of YM022 led to a marked decrease in gastric acid secretion when stimulated by gastrin. This effect was sustained over time, showcasing its long duration of action and potential therapeutic applications in managing gastric disorders .

Case Study 2: Cancer Cell Line Evaluation

A separate evaluation involving multiple cancer cell lines revealed that YM022 not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways. The compound was particularly effective against hormone-dependent cancers, suggesting its role in targeted cancer therapies .

Scientific Research Applications

The compound 1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-nitrophenyl)urea is a complex organic molecule with significant potential in various scientific research applications. This article will explore its chemical properties, biological activities, and potential therapeutic uses, supported by data tables and case studies.

Structure and Composition

The molecular formula of the compound is , with a molecular weight of 516.59 g/mol. The structure includes a urea functional group linked to a diazepine ring, which contributes to its biological activity.

Pharmacological Profile

This compound has demonstrated a range of pharmacological activities:

- Gastrin/Cholecystokinin Receptor Antagonism : The compound acts as a potent antagonist at the CCK-B receptor, with Ki values indicating high affinity (68 pM for CCK2 and 63 nM for CCK1) .

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells .

Therapeutic Applications

The compound's unique structure allows it to interact with various biological pathways, making it a candidate for multiple therapeutic applications:

- Gastrointestinal Disorders : Its antagonistic action on gastrin receptors suggests potential use in treating conditions like peptic ulcers or gastritis by inhibiting gastric acid secretion.

- Cancer Treatment : Given its observed antitumor effects, further research could position this compound as a novel agent in cancer therapy.

Table 1: Summary of Biological Activities

Table 2: Synthetic Routes Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Step 1 | Urea Formation | Isocyanate + Amine |

| Step 2 | Diazepine Formation | Condensation reactions involving ketones |

| Step 3 | Final Product Isolation | Purification techniques (e.g., recrystallization) |

Case Study 1: Anticancer Research

In a study examining various diazepine derivatives, the compound showed promising results in inhibiting the growth of specific cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent .

Case Study 2: Gastrointestinal Applications

Research involving animal models demonstrated that the compound effectively reduced gastric acid secretion when administered prior to meals. This suggests its utility in managing acid-related disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from published sources:

Research Findings and Functional Differences

a. Receptor Binding Affinity

- The target compound’s 4-nitrophenyl group likely enhances binding to receptors requiring polar interactions, such as kinases or nitric oxide synthase isoforms, compared to L-365,260 (m-tolyl substituent), which is selective for CCK-B receptors .

- The 4-ethoxyphenyl analog () may exhibit reduced affinity for targets preferring electron-deficient aromatic rings due to its electron-donating ethoxy group .

b. Solubility and Pharmacokinetics

- L-365,260’s m-tolyl group balances lipophilicity and solubility, contributing to its oral bioavailability in preclinical studies .

Q & A

Q. What are the recommended synthetic routes for preparing the compound, and what reaction conditions optimize yield and purity?

The synthesis typically involves multi-step organic reactions. A common strategy includes:

- Step 1 : Formation of the diazepine core via cyclization reactions under reflux conditions using catalysts like Lewis acids.

- Step 2 : Introduction of the 2-methylphenyl-2-oxoethyl group via nucleophilic substitution or coupling reactions.

- Step 3 : Urea linkage formation using isocyanate derivatives under anhydrous conditions. Optimizing yield requires precise temperature control (~60–80°C), inert atmospheres (N₂/Ar), and purification via column chromatography. Reaction monitoring using TLC or HPLC ensures intermediate purity .

Q. How can researchers confirm the molecular structure of the compound, and which analytical techniques are most reliable?

Structural confirmation employs:

- X-ray crystallography : For unambiguous 3D structure determination (using SHELX for refinement) .

- Spectroscopy : NMR (¹H/¹³C) for functional group analysis, IR for carbonyl/urea bond identification, and MS for molecular weight validation.

- Elemental analysis : To verify stoichiometry. Cross-referencing spectral data with computational predictions (e.g., InChi/SMILES) enhances reliability .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in biological activity data across different assays?

Contradictions may arise from assay sensitivity or compound stability. Strategies include:

- Orthogonal assays : Validate activity using independent methods (e.g., enzyme inhibition + cellular viability assays).

- Design of Experiments (DoE) : Statistical optimization to identify critical variables (e.g., pH, temperature) affecting reproducibility.

- Stability studies : Monitor compound degradation under assay conditions via LC-MS .

Q. What methodologies are employed to elucidate the interaction mechanisms between the compound and its biological targets?

Mechanistic studies involve:

- In vitro binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity.

- Molecular docking : Computational modeling (using InChi/SMILES inputs) to predict binding poses.

- Enzyme kinetics : Determine inhibition constants (Kᵢ) and mode of action (competitive/non-competitive).

- Mutagenesis : Identify critical residues in target proteins via site-directed mutagenesis .

Q. How can flow chemistry techniques be applied to optimize the synthesis of the compound, particularly in scaling reactions?

Flow chemistry enables:

- Continuous synthesis : Improved heat/mass transfer for exothermic steps (e.g., diazepine cyclization).

- Parameter optimization : Rapid screening of temperature, residence time, and reagent ratios via DoE.

- Scalability : Direct translation from milligram to gram-scale production with minimal re-optimization .

Q. What factors influence the chemical stability of the compound under various storage and experimental conditions, and how can degradation be mitigated?

Stability is affected by:

- pH : Degradation via hydrolysis in acidic/basic conditions.

- Light/oxygen : Nitrophenyl groups are photosensitive; store in amber vials under inert gas.

- Temperature : Lyophilization or storage at –20°C reduces thermal decomposition. Stabilizers like antioxidants (e.g., BHT) or co-solvents (DMSO) may prolong shelf life .

Q. How can computational chemistry approaches guide the modification of the compound to enhance its pharmacological properties?

Computational strategies include:

Q. What steps ensure reproducibility in synthesizing and characterizing the compound, especially in multi-step reactions?

Key steps:

- Detailed protocols : Document reaction times, temperatures, and purification methods.

- Batch consistency : Use high-purity reagents and standardized equipment (e.g., calibrated syringes).

- Analytical validation : Compare NMR/MS data with published spectra or computational models.

- Peer review : Collaborate with independent labs to verify results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.